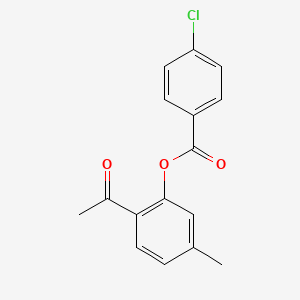
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide (CDPEA) is a compound that has gained attention in the scientific community due to its potential applications in various fields. CDPEA is a small molecule that belongs to the acrylamide family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell proliferation. In addition, this compound may reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to inhibit the polymerization of acrylamide. In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. This compound has low toxicity and does not cause significant adverse effects in vivo. However, this compound also has limitations for lab experiments. This compound has limited solubility in water, which can make it difficult to use in some experiments. This compound also has limited stability, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide. One future direction is the development of this compound derivatives with improved solubility and stability. Another future direction is the study of the mechanism of action of this compound in more detail. The development of this compound-based drugs for the treatment of cancer and inflammation is another future direction. The study of the potential applications of this compound in material science and agriculture is also a future direction. Overall, this compound has shown potential for various applications and further research is needed to fully understand its potential.
Métodos De Síntesis
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide can be synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. In the Knoevenagel condensation reaction, the reaction between 2,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide yields this compound. In the Michael addition reaction, the reaction between 2,4-dichlorobenzylidene malononitrile and ethyl acrylate in the presence of a base such as potassium carbonate yields this compound.
Aplicaciones Científicas De Investigación
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation. In material science, this compound has been studied for its potential as a polymerization inhibitor due to its ability to inhibit the polymerization of acrylamide. In agriculture, this compound has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-16-12(17)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3,(H,16,17)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBVCSJHCPBJM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)

